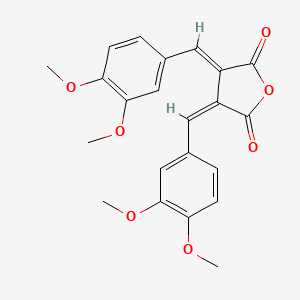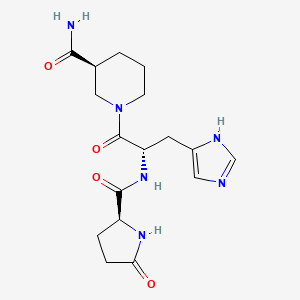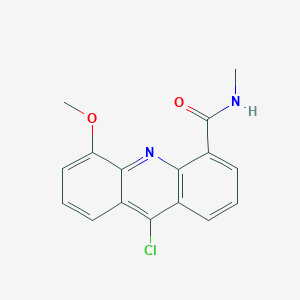
9-Chloro-5-methoxy-N-methylacridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-5-methoxy-N-methylacridine-4-carboxamide is a chemical compound with the molecular formula C16H13ClN2O2. It belongs to the class of acridine derivatives, which are known for their broad spectrum of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-5-methoxy-N-methylacridine-4-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids using reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which results in good to excellent yields (72-95%) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale amidation reactions using optimized catalytic systems to ensure high yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
9-Chloro-5-methoxy-N-methylacridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
9-Chloro-5-methoxy-N-methylacridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiparasitic agent.
Industry: Utilized in the development of dyes and fluorescent materials for visualization of biomolecules.
Mécanisme D'action
The mechanism of action of 9-Chloro-5-methoxy-N-methylacridine-4-carboxamide involves its interaction with DNA and enzymes. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA. This can inhibit the activity of enzymes such as topoisomerase, which are essential for DNA replication and transcription . Additionally, it may interact with other molecular targets and pathways, contributing to its broad spectrum of biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer properties and ability to inhibit topoisomerase.
Triazoloacridone (C-1305): Exhibits antitumor activity and has entered clinical studies.
Amsacrine (m-AMSA): Another topoisomerase inhibitor with anticancer activity.
Uniqueness
9-Chloro-5-methoxy-N-methylacridine-4-carboxamide is unique due to its specific chemical structure, which allows it to interact with DNA and enzymes in a distinct manner. Its combination of a chloro and methoxy group on the acridine ring enhances its biological activity and selectivity compared to other acridine derivatives .
Propriétés
Numéro CAS |
88377-34-8 |
|---|---|
Formule moléculaire |
C16H13ClN2O2 |
Poids moléculaire |
300.74 g/mol |
Nom IUPAC |
9-chloro-5-methoxy-N-methylacridine-4-carboxamide |
InChI |
InChI=1S/C16H13ClN2O2/c1-18-16(20)11-7-3-5-9-13(17)10-6-4-8-12(21-2)15(10)19-14(9)11/h3-8H,1-2H3,(H,18,20) |
Clé InChI |
LVWYYMVQAKBFAS-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=CC2=C1N=C3C(=C2Cl)C=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


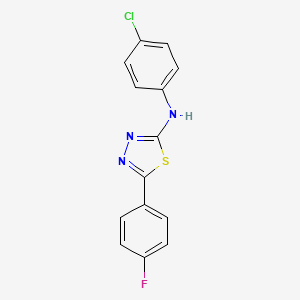
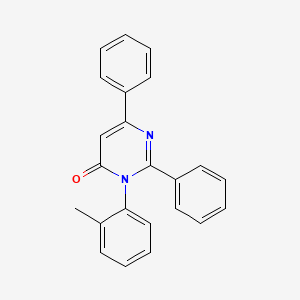


![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)
![5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine](/img/structure/B12915635.png)


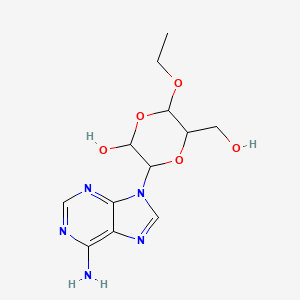

![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)-](/img/structure/B12915661.png)
